2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone
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Overview
Description
2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone is an organic compound that features a pyrrolidine ring attached to an ethanone group, which is further connected to a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone typically involves the reaction of 2,6-dimethylphenol with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with a halogenated ethanone derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 2-(2,6-Dimethylphenoxy)-1-pyrrolidin-1-ylethanone.
Mexiletine: A compound with a similar phenoxy structure, used as an antiarrhythmic agent.
(2,6-Dimethylphenoxy)acetic acid: Another related compound with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and a dimethylphenoxy moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-12(2)14(11)17-10-13(16)15-8-3-4-9-15/h5-7H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNACNWDFHMUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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